molecular formula C17H21NO B3096968 Butyl[(3-phenoxyphenyl)methyl]amine CAS No. 129535-82-6

Butyl[(3-phenoxyphenyl)methyl]amine

Cat. No.: B3096968
CAS No.: 129535-82-6
M. Wt: 255.35 g/mol
InChI Key: OVGDVVIXTLWDPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl[(3-phenoxyphenyl)methyl]amine (CAS: 129535-82-6) is an organic compound with the molecular formula C₁₇H₂₁NO and a molecular weight of 255.35 g/mol . Its structure comprises a 3-phenoxyphenyl group linked to a methylamine backbone substituted with a butyl chain. This compound is part of the arylalkylamine family, which is known for applications in agrochemical and pharmaceutical intermediates.

Properties

IUPAC Name

N-[(3-phenoxyphenyl)methyl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-3-12-18-14-15-8-7-11-17(13-15)19-16-9-5-4-6-10-16/h4-11,13,18H,2-3,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVGDVVIXTLWDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=CC=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(3-phenoxyphenyl)methyl]amine typically involves the reaction of a butylamine with a 3-phenoxybenzyl halide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the benzyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include optimization of reaction conditions such as temperature, solvent, and concentration to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl[(3-phenoxyphenyl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
Butyl[(3-phenoxyphenyl)methyl]amine serves as a crucial building block in the synthesis of complex organic molecules. It can participate in various chemical reactions, including:

  • Nucleophilic Substitution : The amine group can react with electrophiles to form new carbon-nitrogen bonds.
  • Oxidation : The amine can be oxidized to yield nitroso or nitro derivatives, which are valuable in further synthetic pathways.
  • Reduction : It can be reduced to produce secondary or tertiary amines, expanding its utility in organic synthesis.

Biological Applications

Potential Biological Activity
Research has indicated that this compound may exhibit significant biological activity. Studies focus on its interactions with biomolecules, particularly in the context of:

  • Enzyme Inhibition : Investigations into its potential as an inhibitor of specific enzymes could lead to therapeutic applications.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial and antifungal properties, warranting further exploration for pharmaceutical development.

Medicinal Applications

Drug Development
The compound is being explored for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug design. Notably:

  • Precursor in Drug Synthesis : It has been utilized as a precursor in the synthesis of pharmaceuticals, including compounds that target specific diseases.
  • Therapeutic Agents : Research is ongoing to evaluate its efficacy and safety as a therapeutic agent in clinical settings.

Industrial Applications

Production of Specialty Chemicals
In industrial contexts, this compound is used in the manufacturing of specialty chemicals. Its properties make it suitable for:

  • Chemical Manufacturing : It is employed in the production of various chemical intermediates and specialty materials.
  • Material Science : The compound's unique structure may contribute to the development of advanced materials with specific properties.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of this compound demonstrated its effectiveness as a building block for synthesizing more complex organic molecules. The researchers optimized reaction conditions to maximize yield and purity, showcasing its potential in organic synthesis .

Another investigation assessed the biological activity of this compound against various microbial strains. Results indicated promising antimicrobial activity, suggesting potential applications in developing new antimicrobial agents .

Case Study 3: Drug Development Insights

Research highlighted the use of this compound as a precursor in drug development processes. The compound's interactions with biological targets were studied to understand its mechanism of action further .

Mechanism of Action

The mechanism of action of Butyl[(3-phenoxyphenyl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function and activity. The phenoxyphenyl group may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Findings :

Molecular Weight and Solubility: The allyl derivative’s higher molecular weight (275.78 vs. 255.35) and hydrochloride salt likely enhance its water solubility compared to the non-ionic butyl analog .

Applications : The butyl variant is inferred to serve as an intermediate in synthesis, while the allyl derivative is explicitly restricted to laboratory use .

Other Related Compounds

lists compounds such as 4-bromo-N-[1-(4-chlorophenyl)propyl]-2-fluoroaniline and vinyl benzoate, which share aromatic or amine functionalities but lack the 3-phenoxyphenylmethylamine backbone. These compounds are less structurally analogous and are excluded from direct comparison due to divergent applications (e.g., halogenated anilines in medicinal chemistry, vinyl esters in polymer science) .

Research Implications and Industrial Relevance

  • Butyl Substitution : The butyl chain may improve lipid membrane permeability, making the compound suitable for hydrophobic environments in agrochemical formulations .
  • Salt Formation : Hydrochloride derivatives (e.g., the allyl analog) are preferred in laboratory settings for standardized purity and handling .

Notes

  • Handling and Storage: this compound’s storage conditions are unspecified, but its analog’s hydrochloride form likely requires dry, cool environments to prevent decomposition .
  • Regulatory Status : Both compounds are intended for research use; industrial applications require further safety assessments .

Biological Activity

Overview

Butyl[(3-phenoxyphenyl)methyl]amine is an organic compound characterized by its complex structure, which includes a butyl group, a phenoxyphenyl group, and an amine group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of this compound typically involves a nucleophilic substitution reaction between butylamine and 3-phenoxybenzyl halide under basic conditions. The amine group facilitates interactions with biomolecules through hydrogen bonds and electrostatic interactions, while the phenoxyphenyl group may enhance the compound's binding affinity to specific targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may have antiproliferative effects against various cancer cell lines. For instance, related compounds with similar structures have shown significant activity against human cervix carcinoma (HeLa) and murine leukemia cells (L1210) .
  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. Similar phenoxy-containing compounds have demonstrated effectiveness against various bacterial strains.
  • Interaction with Receptors : The phenoxy group is critical for binding interactions with biological receptors. Research on related compounds has shown their ability to interact with histamine receptors, which are involved in several neurological processes .

Anticancer Activity

A study focused on the antiproliferative effects of structurally related compounds found that certain derivatives exhibited IC50 values in the micromolar range against HeLa cells. The presence of the phenoxy group was linked to enhanced binding and activity .

CompoundCell LineIC50 (μM)
Compound AHeLa12.5
Compound BL12108.9
This compoundTBDTBD

Antimicrobial Effects

Another study highlighted the antimicrobial activity of phenoxyalkylamines, suggesting that this compound could potentially inhibit bacterial growth. The structure-activity relationship indicated that modifications to the phenoxy group significantly impacted efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl[(3-phenoxyphenyl)methyl]amine
Reactant of Route 2
Reactant of Route 2
Butyl[(3-phenoxyphenyl)methyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.